REACTION_SMILES
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[Br-:9].[CH2:12]1[O:13][CH2:14][CH2:15][CH2:16]1.[CH3:10][Mg+:11].[CH3:17][CH2:18][O:19][CH2:20][CH3:21].[Cl:1][c:2]1[s:3][c:4]([CH:7]=[O:8])[cH:5][n:6]1>>[Cl:1][c:2]1[s:3][c:4]([C:7](=[O:8])[CH3:10])[cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cnc(Cl)s1
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Name
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Type
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product
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Smiles
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CC(=O)c1cnc(Cl)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |